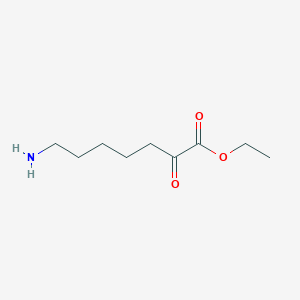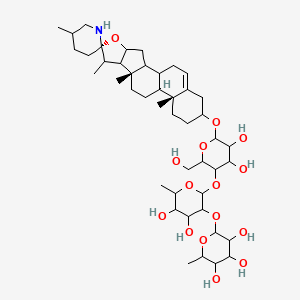
alpha-Solamargine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Solamargine is a bioactive steroidal alkaloid glycoside primarily found in plants of the Solanaceae family, such as Solanum nigrum and Solanum aculeastrum . It is known for its cytotoxic properties and has been extensively studied for its potential therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Solamargine can be extracted from plant sources using various methods. One common method involves ultrasonic maceration of the plant material, followed by liquid-liquid extraction to separate the aqueous and organic fractions . The bioactive constituents are then isolated using column chromatography, solid-phase extraction, and preparative thin-layer chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as chromatography to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Solamargine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the glycosidic moiety, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Applications De Recherche Scientifique
Alpha-Solamargine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosidic bond reactions and steroidal alkaloid chemistry.
Medicine: It has shown potential as an anticancer agent due to its cytotoxic properties.
Mécanisme D'action
Alpha-Solamargine exerts its effects primarily through its interaction with cell membranes. It causes membrane disruption and blebbing, leading to necrotic cell death . The compound also inhibits P-glycoprotein, a protein involved in drug resistance, thereby enhancing the efficacy of chemotherapeutic agents . The molecular targets and pathways involved include the induction of apoptosis through the mitochondrial pathway and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Alpha-Solamargine is often compared with other steroidal alkaloids such as solanine and solasonine. While all these compounds share a similar steroidal backbone, this compound is unique due to its potent cytotoxicity and ability to inhibit P-glycoprotein . Solanine and solasonine, on the other hand, have different biological activities and are less potent in terms of cytotoxicity .
List of Similar Compounds
- Solanine
- Solasonine
- Solasodine
- Khasianine
This compound stands out among these compounds due to its unique combination of cytotoxicity and P-glycoprotein inhibition, making it a promising candidate for further research and development in cancer therapy .
Propriétés
Formule moléculaire |
C45H73NO15 |
|---|---|
Poids moléculaire |
868.1 g/mol |
Nom IUPAC |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(6S,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-41-37(54)35(52)38(29(18-47)58-41)59-42-39(34(51)32(49)22(4)56-42)60-40-36(53)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19?,20?,21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-,44-,45-/m0/s1 |
Clé InChI |
VTYQXQQQKWLGBA-LMZJOPPCSA-N |
SMILES isomérique |
CC1CC[C@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)O)O)C)C)C)NC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)O)O)C)C)C)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


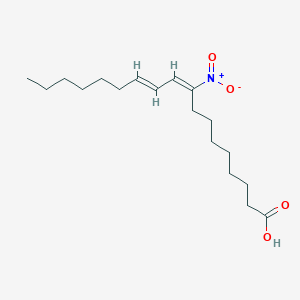
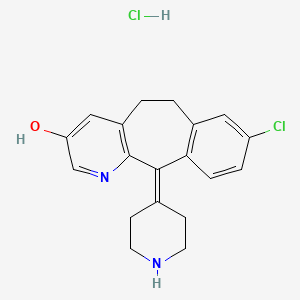

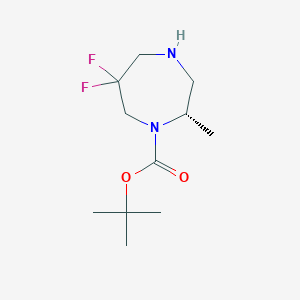
![7-Hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14803516.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)
![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)

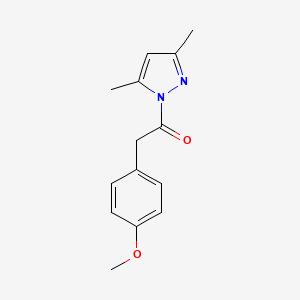
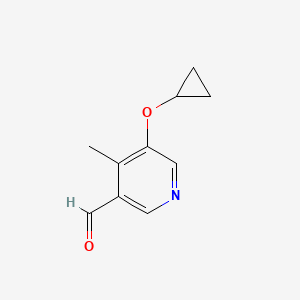
![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)
![3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)
